molecular formula C16H16O3 B13863683 Phenyl 2-propan-2-yloxybenzoate

Phenyl 2-propan-2-yloxybenzoate

Cat. No.: B13863683
M. Wt: 256.30 g/mol
InChI Key: CSRFHWJSLNNJJF-UHFFFAOYSA-N
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Description

Phenyl 2-propan-2-yloxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group attached to a benzoate moiety through an isopropyl ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2-propan-2-yloxybenzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with isopropyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors with solid acid catalysts to enhance the efficiency and yield of the reaction. The use of advanced separation techniques such as distillation and crystallization ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-propan-2-yloxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Phenyl 2-propan-2-yloxybenzoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenyl 2-propan-2-yloxybenzoate involves its interaction with specific molecular targets and pathways. The ester linkage allows the compound to undergo hydrolysis, releasing the active phenyl and benzoate moieties. These moieties can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenyl benzoate: Similar structure but lacks the isopropyl ether linkage.

    Phenylacetone: Contains a phenyl group attached to a ketone moiety instead of an ester.

    Phenyl 2-propanol: Contains a hydroxyl group instead of an ester linkage.

Uniqueness

Phenyl 2-propan-2-yloxybenzoate is unique due to its isopropyl ether linkage, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

phenyl 2-propan-2-yloxybenzoate

InChI

InChI=1S/C16H16O3/c1-12(2)18-15-11-7-6-10-14(15)16(17)19-13-8-4-3-5-9-13/h3-12H,1-2H3

InChI Key

CSRFHWJSLNNJJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2

Origin of Product

United States

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